Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether
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Overview
Description
Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with different biological targets, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the fusion of triazole and thiadiazole rings. One common method involves the reaction of 3-butyl-1,2,4-triazole with a suitable thiadiazole precursor under specific conditions. The reaction is often carried out in the presence of a catalyst, such as phosphorus oxychloride (POCl3), and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Due to its heterocyclic structure, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in the alkyl substituents, which can affect their biological activity and properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar heterocyclic structure but with different fusion patterns, leading to variations in their chemical and biological properties.
Uniqueness
Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern and the presence of the allyl group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-butyl-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-3-5-9-14-17-18-16-20(14)19-15(22-16)12-7-6-8-13(11-12)21-10-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3 |
InChI Key |
IFUKZZWLJZBJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
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